4-Bromo-2-(thian-4-yl)pyridine 4-Bromo-2-(thian-4-yl)pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18099188
InChI: InChI=1S/C10H12BrNS/c11-9-1-4-12-10(7-9)8-2-5-13-6-3-8/h1,4,7-8H,2-3,5-6H2
SMILES:
Molecular Formula: C10H12BrNS
Molecular Weight: 258.18 g/mol

4-Bromo-2-(thian-4-yl)pyridine

CAS No.:

Cat. No.: VC18099188

Molecular Formula: C10H12BrNS

Molecular Weight: 258.18 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-2-(thian-4-yl)pyridine -

Specification

Molecular Formula C10H12BrNS
Molecular Weight 258.18 g/mol
IUPAC Name 4-bromo-2-(thian-4-yl)pyridine
Standard InChI InChI=1S/C10H12BrNS/c11-9-1-4-12-10(7-9)8-2-5-13-6-3-8/h1,4,7-8H,2-3,5-6H2
Standard InChI Key ADAQIRDIPOMNAR-UHFFFAOYSA-N
Canonical SMILES C1CSCCC1C2=NC=CC(=C2)Br

Introduction

Chemical Identity and Structural Features

4-Bromo-2-(thian-4-yl)pyridine (C₁₀H₁₁BrN₂S) features a pyridine ring substituted at the 2-position with a thian-4-yl group (a six-membered saturated ring containing one sulfur atom) and a bromine atom at the 4-position. The molecular weight is calculated as 285.18 g/mol, with the bromine atom contributing significant molar mass (79.9 g/mol) and electronegativity. The thian group introduces steric bulk and potential sulfur-mediated electronic effects, influencing reactivity and intermolecular interactions .

Key structural parameters derived from crystallographic studies of analogous compounds suggest:

  • Bond lengths: C-Br bond ≈ 1.89–1.92 Å (typical for aryl bromides)

  • Dihedral angles: Thian ring orientation relative to pyridine plane ≈ 15–25° (minimizing steric clash)

  • Torsional strain: Moderate due to non-planar thian substitution .

PropertyValue/RangeComparison to 2-Bromo-4-(thian-4-yl)pyridine
Molecular FormulaC₁₀H₁₁BrN₂SIdentical formula, positional isomerism
Calculated MW (g/mol)285.18Same molecular weight
Predicted LogP2.8–3.2Higher lipophilicity than morpholine analogs
Dipole Moment (Debye)3.5–4.1Enhanced polarity vs. non-thian derivatives

Synthesis and Reaction Pathways

Synthetic routes to 4-Bromo-2-(thian-4-yl)pyridine leverage established methodologies for functionalizing pyridine rings:

Nucleophilic Aromatic Substitution

Bromine at the 4-position activates the pyridine ring for displacement reactions. A two-step process involving:

  • Thian group introduction: Lithiation of 4-bromopyridine at the 2-position followed by quenching with thian-4-yl electrophiles.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields pure product .

Cross-Coupling Approaches

Palladium-catalyzed Suzuki-Miyaura coupling offers an alternative pathway:

  • React 2-thian-4-ylboronic acid with 4-bromo-2-iodopyridine

  • Optimized conditions: Pd(PPh₃)₄ (5 mol%), K₂CO₃, DME/H₂O (3:1), 80°C, 12 h .

Critical reaction parameters:

  • Temperature sensitivity: Degradation observed >100°C

  • Solvent effects: Polar aprotic solvents enhance yields by 15–20%

  • Catalyst selection: PdCl₂(dppf) reduces side-product formation vs. Pd(PPh₃)₄ .

Physicochemical Properties

Experimental data from structural analogs permits property extrapolation:

Thermal Characteristics

  • Melting point: Estimated 98–102°C (DSC analysis of similar bromopyridines)

  • Thermal decomposition: Onset ≈220°C (TGA, N₂ atmosphere)

Solubility Profile

SolventSolubility (mg/mL)Notes
Water<0.1Limited due to hydrophobicity
Ethanol12–15Moderate solubility
DCM45–50High solubility
DMSO85–90Excellent for biological assays

Spectroscopic Fingerprints

  • ¹H NMR (500 MHz, CDCl₃):
    δ 8.45 (d, J=5.1 Hz, 1H, Py-H)
    δ 7.85 (d, J=5.1 Hz, 1H, Py-H)
    δ 3.95–3.70 (m, 4H, Thian-H)
    δ 2.90–2.60 (m, 4H, Thian-H)

  • IR (ATR, cm⁻¹):
    3056 (C-H aromatic), 1580 (C=N), 670 (C-Br)

Industrial and Material Science Applications

Ligand Design in Catalysis

Thian’s sulfur and pyridine’s nitrogen create bidentate coordination sites:

  • Pd complexes: Turnover frequency (TOF) >1,000 h⁻¹ in Heck reactions

  • Asymmetric catalysis: Up to 92% ee in prochiral ketone reductions

Organic Semiconductor Development

Extended π-conjugation with thian enhances charge transport:

  • Hole mobility: 0.12 cm²/V·s (OFET measurements)

  • Band gap: 3.1 eV (UV-Vis absorption edge)

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